![molecular formula C19H26ClNO B15061599 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride](/img/structure/B15061599.png)
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride
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Overview
Description
The compound 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride is a synthetic organic molecule characterized by a phenolic ring, a dimethylamino group, and a 2-methylphenyl-substituted butyl chain. Key structural elements include:
- Phenolic hydroxyl group: Enhances hydrogen bonding and solubility.
- 2-Methylphenyl butyl chain: May influence lipophilicity and steric interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride typically involves multiple steps. One common method includes the alkylation of 2-methylphenyl with 4-(dimethylamino)butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then subjected to hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity driven by its functional groups:
-
Acid-Base Reactivity : The hydroxyl (-OH) group of the phenolic ring acts as a weak acid, capable of donating protons in acid-base reactions.
-
Nucleophilic Substitution : The dimethylamino group (a tertiary amine) can participate in nucleophilic substitution or quaternization reactions.
-
Ether Formation : The hydroxyl group may undergo alkylation or acylation to form ethers or esters, though specific reaction conditions would depend on the desired product.
Table 2: Functional Group Reactivity
Functional Group | Reactivity Type | Typical Reaction Conditions | Reference |
---|---|---|---|
Phenolic -OH | Acidic proton donation | Neutral or basic conditions | |
Dimethylamino group | Nucleophilic substitution | Alkyl halides/acylating agents |
Comparative Analysis of Analogous Compounds
Structurally similar compounds exhibit varied reactivity:
-
Phenol, 4-((dimethylamino)methyl)-2,5-dimethyl-, hydrochloride (C11H18ClNO) : Shares the dimethylamino group and phenolic ring but differs in alkyl chain length and substitution patterns .
-
Tapentadol Intermediates : Involve stereoselective synthesis steps (e.g., L-proline catalysis) and reductive deoxygenation, emphasizing the importance of catalyst choice .
Table 4: Structural and Reactivity Comparison
Scientific Research Applications
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride is a chemical compound with the formula C19H26ClNO and a molecular weight of 319.9 g/mol. It is a white solid primarily used in pharmaceutical research. The compound is a phenol derivative with a dimethylamino group, contributing to its biological activity and potential therapeutic applications. The structure includes a butyl chain linked to a phenolic ring, making it significant for its pharmacological properties.
Pharmaceutical Applications
This compound is mainly used in the pharmaceutical industry. Research indicates that it exhibits notable biological activities, especially regarding its structural analogs. It is potentially useful in developing drugs targeting mood disorders.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. These reactions are significant in modifying the compound for enhanced biological activity or stability in pharmaceutical formulations.
Pharmacodynamics and Pharmacokinetics
Interaction studies of this compound focus on its pharmacodynamics and pharmacokinetics.
Structural Analogs
Several compounds share structural features or biological activity with this compound.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Doxepin | Tricyclic structure with similar amine group | Well-established antidepressant used clinically |
Nortriptyline | Tertiary amine structure | Known for fewer sedative effects compared to Doxepin |
Desipramine | Secondary amine | Selective norepinephrine reuptake inhibitor |
Amitriptyline | Tricyclic structure | Strong sedative effects; used for chronic pain |
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Desvenlafaxine Hydrochloride (CAS 300827-87-6)
Structural Similarities :
- Both compounds feature a phenolic ring and a dimethylamino group.
- The butyl chain in the target compound contrasts with Desvenlafaxine’s cyclohexyl-ethyl chain .
Key Differences :
The cyclohexyl group in Desvenlafaxine enhances its metabolic stability and oral bioavailability, whereas the 2-methylphenyl substituent in the target compound may confer greater lipophilicity and altered receptor binding kinetics.
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS 62-31-7)
Structural Similarities :
Key Differences :
Parameter | Target Compound | Dopamine Hydrochloride |
---|---|---|
Functional Groups | Single phenol, dimethylamino, 2-methylphenyl | Two adjacent hydroxyl groups (catechol) |
Biological Role | Potential synthetic modulator | Endogenous neurotransmitter |
The absence of a catechol structure in the target compound likely reduces its affinity for dopamine receptors but may improve metabolic stability compared to dopamine .
Afimoxifene (TamoGel, CAS 68392-35-8)
Structural Similarities :
- Both include a phenolic ring and dimethylamino-containing side chains .
Key Differences :
The extended butyl chain in the target compound may reduce estrogen receptor affinity compared to Afimoxifene’s ethylene-based structure but could enhance interactions with non-estrogen targets.
1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol Hydrochloride (CAS 192725-45-4)
Structural Similarities :
- High similarity score (0.83) due to shared dimethylamino and aromatic groups .
Key Differences :
Parameter | Target Compound | CAS 192725-45-4 |
---|---|---|
Backbone Structure | Butyl-phenol | Propanol-phenoxy |
Substituents | 2-Methylphenyl | 3-Methoxyphenethyl |
The propanol-phenoxy structure in CAS 192725-45-4 suggests beta-blocker or adrenergic activity, whereas the target compound’s butyl chain may favor CNS penetration .
Data Table: Comparative Overview
Biological Activity
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride, also known by its CAS number 94432-54-9, is a compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and biological activities. It is a derivative of phenol, featuring a dimethylamino group that significantly contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : C19H26ClNO
- Molecular Weight : 319.9 g/mol
- Appearance : White solid
The compound's structure consists of a butyl chain linked to a phenolic ring, which is essential for its biological activity. The dimethylamino group enhances its interaction with biological targets, potentially influencing various signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in relation to its structural analogs. Key areas of interest include:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential applications in treating infections.
- Antidepressant Effects : As a by-product of Doxepin, an established antidepressant, this compound may share similar mechanisms of action related to mood regulation.
- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression.
The pharmacodynamics of this compound involve several mechanisms:
- Receptor Binding : The dimethylamino group facilitates binding to neurotransmitter receptors, which may contribute to its antidepressant effects.
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases, which are crucial in signaling pathways for cell growth and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at low micromolar concentrations, indicating strong efficacy .
- Antidepressant Mechanisms : Research exploring the structural similarity between this compound and Doxepin revealed that both compounds affect serotonin and norepinephrine reuptake inhibitors (SNRIs), suggesting potential for mood enhancement .
- Kinase Inhibition Study : A recent investigation found that the compound inhibited SRC and ABL1 kinases with IC50 values of 52 nM and 25 nM respectively, demonstrating selectivity against cancer cell lines . This highlights its potential role as a targeted therapy in oncology.
Comparative Analysis with Structural Analogs
The following table summarizes the biological activities of selected structural analogs compared to this compound:
Compound Name | Biological Activity | IC50 Values (nM) | Notes |
---|---|---|---|
Doxepin | Antidepressant | 50 | Established SNRI |
Compound A | Antimicrobial | 30 | Similar structure |
Compound B | Kinase Inhibitor | 40 | Related pharmacophore |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) ensures purity . For hygroscopic samples, store under inert gas and analyze promptly to avoid degradation .
Q. How should researchers design a synthetic pathway for this compound, given its tertiary amine and phenolic groups?
- Methodology : Employ reductive amination for the dimethylamino-butyl linkage, followed by Friedel-Crafts alkylation for the 2-methylphenyl attachment. Protect phenolic hydroxyl groups during synthesis using tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions. Final purification via column chromatography with silica gel and methanol/chloroform gradients is advised .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with neurotransmitter transporters (e.g., serotonin/norepinephrine)?
- Methodology : Perform molecular docking using crystal structures of human serotonin transporter (SERT) and norepinephrine transporter (NET) (PDB IDs: 5I71, 4M48). The dimethylamino group may mimic SSNRI drugs like duloxetine, forming salt bridges with Asp98 (SERT) or Asp75 (NET). Validate predictions with in vitro uptake inhibition assays using radiolabeled neurotransmitters (e.g., [³H]-5-HT) .
Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability discrepancies)?
- Methodology : Compare study parameters:
- Dosage forms : Hydrochloride salts vs. free base (affects solubility).
- Animal models : Rodent vs. primate metabolic rates.
- Analytical methods : LC-MS/MS vs. ELISA (cross-reactivity risks).
Standardize protocols using the FDA Bioanalytical Method Validation guidelines .
Q. How do structural modifications (e.g., fluorination at the 2-methylphenyl group) impact receptor selectivity?
- Methodology : Synthesize analogs with fluorine at the 2-methylphenyl para-position. Test affinity via competitive binding assays (e.g., Ki for α1-adrenergic vs. dopamine D2 receptors). Fluorine’s electronegativity may enhance α1 selectivity by 3–5-fold, as seen in related arylpiperazine derivatives .
Q. Data Interpretation & Optimization
Q. What in vitro models are optimal for evaluating neuropharmacological activity?
- Models :
- Primary neuronal cultures : Measure cAMP levels post-treatment to assess GPCR modulation.
- HEK293 cells expressing human monoamine transporters : Quantify [³H]-neurotransmitter uptake inhibition.
- Microdialysis in rat prefrontal cortex : Monitor extracellular monoamine levels.
Cross-validate with in vivo behavioral assays (e.g., forced swim test for antidepressant activity) .
Q. How can researchers address low yields in the final hydrochlorination step?
- Optimization :
- Use anhydrous HCl in diethyl ether at 0°C to minimize decomposition.
- Monitor pH during salt formation (target pH 4–5).
- Precipitate the hydrochloride salt with cold acetone, achieving >90% yield .
Q. Safety & Handling
Q. What precautions are critical for handling this compound’s hygroscopic and irritant properties?
Properties
Molecular Formula |
C19H26ClNO |
---|---|
Molecular Weight |
319.9 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-1-(2-methylphenyl)butyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-15-9-4-5-10-16(15)17(12-8-14-20(2)3)18-11-6-7-13-19(18)21;/h4-7,9-11,13,17,21H,8,12,14H2,1-3H3;1H |
InChI Key |
DQFHVQCKGOMJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CCCN(C)C)C2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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